Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
Overview
Description
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with a methyl ester group at the 4-position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of benzo[d][1,3]dioxole followed by esterification . The reaction typically involves the use of bromine and acetic acid at room temperature, followed by the addition of thionyl chloride under reflux conditions . The final step involves the reaction with potassium carbonate in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as lithium diisopropylamide and methyl iodide in tetrahydrofuran are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as methylated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and the ester group influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-bromo-1,3-benzodioxole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)6-2-5(10)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYYWZCNOLIBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855807 | |
Record name | Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-18-1 | |
Record name | Methyl 6-bromo-2H-1,3-benzodioxole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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